1-[4,5-dimethoxy-2-(1H-pyrrol-1-yl)phenyl]methanamine
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Overview
Description
1-[4,5-dimethoxy-2-(1H-pyrrol-1-yl)phenyl]methanamine: is an organic compound that features a methanamine group attached to a phenyl ring substituted with dimethoxy and pyrrol groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4,5-dimethoxy-2-(1H-pyrrol-1-yl)phenyl]methanamine typically involves the condensation of 2,5-dimethoxytetrahydrofuran with an appropriate amine under mild reaction conditions. This process can be catalyzed by iron (III) chloride in water, yielding N-substituted pyrroles in good to excellent yields .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding imines or amides.
Reduction: Reduction reactions can target the pyrrol ring or the methanamine group, potentially yielding reduced derivatives with different properties.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, especially at positions ortho or para to the methanamine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) or sulfonyl chlorides under acidic or basic conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or amides, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry: In chemistry, 1-[4,5-dimethoxy-2-(1H-pyrrol-1-yl)phenyl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a useful probe for investigating enzyme activity and receptor binding.
Medicine: Potential medicinal applications include the development of new pharmaceuticals. The compound’s ability to interact with biological targets suggests it could be a lead compound for drug discovery efforts.
Industry: In industry, this compound may be used in the production of specialty chemicals and materials. Its unique properties could be leveraged to create new polymers or other advanced materials.
Mechanism of Action
The mechanism of action of 1-[4,5-dimethoxy-2-(1H-pyrrol-1-yl)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
- [4-methoxy-2-(1H-pyrrol-1-yl)phenyl]methanamine
- [5-methoxy-2-(1H-pyrrol-1-yl)phenyl]methanamine
- [4,5-dimethoxy-2-(1H-pyrrol-1-yl)benzylamine
Uniqueness: What sets 1-[4,5-dimethoxy-2-(1H-pyrrol-1-yl)phenyl]methanamine apart from similar compounds is the specific arrangement of the methanamine, dimethoxy, and pyrrol groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(4,5-dimethoxy-2-pyrrol-1-ylphenyl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-16-12-7-10(9-14)11(8-13(12)17-2)15-5-3-4-6-15/h3-8H,9,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZWFFITRIWJRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CN)N2C=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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